Cyclooct-4-ene-1-carboxylic acid
Overview
Description
Cyclooct-4-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various cycloalkene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with ozone or hydrogen peroxide, followed by reduction with sodium borohydride . Another method includes the reaction of cyclooctene with carbon dioxide in the presence of a catalyst .
Industrial Production Methods
In industrial settings, cyclooct-4-ene carboxylic acid is typically produced through large-scale ozonolysis of cyclooctene, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooct-4-ene-1,2-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield cyclooct-4-ene-1-methanol.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Cyclooct-4-ene-1,2-dicarboxylic acid.
Reduction: Cyclooct-4-ene-1-methanol.
Substitution: Various cyclooctene derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclooct-4-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of cyclooct-4-ene carboxylic acid involves its interaction with specific molecular targets and pathways.
Properties
IUPAC Name |
cyclooct-4-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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